[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Overview
Description
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its multiple unsaturated fatty acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, which are then esterified with glycerol under controlled conditions. The reaction is often catalyzed by acidic or enzymatic catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds, leading to the formation of epoxides or hydroxylated products.
Reduction: The compound can be hydrogenated to convert unsaturated bonds into saturated ones.
Substitution: Functional groups on the fatty acid chains can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated fatty acids, and saturated esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. Its complex structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology
In biological research, this compound is studied for its role in cellular processes, particularly in lipid metabolism and signaling pathways. It serves as a substrate for enzymes involved in lipid biosynthesis and degradation.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for applications in the formulation of environmentally friendly products.
Mechanism of Action
The mechanism of action of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it can influence signaling pathways related to inflammation and cell proliferation by interacting with lipid receptors and transcription factors.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of unsaturated fatty acid chains and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C57H100O6 |
---|---|
Molecular Weight |
881.4 g/mol |
IUPAC Name |
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-/t54-/m0/s1 |
InChI Key |
OEJXMJPFOHYSIU-GRLFFVHSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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